molecular formula C18H24BrNO5 B14088946 Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-

Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-

Cat. No.: B14088946
M. Wt: 414.3 g/mol
InChI Key: ABBSVJMLSZRDKG-KBPBESRZSA-N
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Description

Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- is a complex organic compound with a unique structure that combines a cyclohexane ring, a carboxylic acid group, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- typically involves multiple steps. The process begins with the preparation of the cyclohexanecarboxylic acid, followed by the introduction of the pyridine derivative and the esterification of the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring and carboxylic acid group.

    Pyridine derivatives: Compounds with a pyridine ring, which may have different substituents compared to the target compound.

    Esters of carboxylic acids: Various esters with different alcohol and acid components.

Uniqueness

Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a brominated pyridine derivative. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H24BrNO5

Molecular Weight

414.3 g/mol

IUPAC Name

propan-2-yl (1S,3S)-3-[2-(acetyloxymethyl)-6-bromopyridin-3-yl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C18H24BrNO5/c1-11(2)24-18(22)13-5-4-6-14(9-13)25-16-7-8-17(19)20-15(16)10-23-12(3)21/h7-8,11,13-14H,4-6,9-10H2,1-3H3/t13-,14-/m0/s1

InChI Key

ABBSVJMLSZRDKG-KBPBESRZSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCC[C@@H](C1)OC2=C(N=C(C=C2)Br)COC(=O)C

Canonical SMILES

CC(C)OC(=O)C1CCCC(C1)OC2=C(N=C(C=C2)Br)COC(=O)C

Origin of Product

United States

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